molecular formula C14H15N7OS B12221514 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol

3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol

Cat. No.: B12221514
M. Wt: 329.38 g/mol
InChI Key: LJAJCCUZLFVPTJ-UHFFFAOYSA-N
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Description

This compound is a heterocyclic molecule featuring a 1,2,4-triazin-5-ol core substituted with a methyl group at position 6 and a sulfanyl-linked 1-(2,4-dimethylphenyl)-1H-tetrazol-5-ylmethyl moiety at position 3. Its structural complexity arises from the fusion of tetrazole and triazine rings, which are known for their roles in medicinal chemistry and materials science .

Properties

Molecular Formula

C14H15N7OS

Molecular Weight

329.38 g/mol

IUPAC Name

3-[[1-(2,4-dimethylphenyl)tetrazol-5-yl]methylsulfanyl]-6-methyl-4H-1,2,4-triazin-5-one

InChI

InChI=1S/C14H15N7OS/c1-8-4-5-11(9(2)6-8)21-12(17-19-20-21)7-23-14-15-13(22)10(3)16-18-14/h4-6H,7H2,1-3H3,(H,15,18,22)

InChI Key

LJAJCCUZLFVPTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)CSC3=NN=C(C(=O)N3)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol typically involves multiple steps, starting with the preparation of the tetrazole and triazine precursors. The tetrazole ring can be synthesized through the cyclization of appropriate nitriles with sodium azide under acidic conditions. The triazine ring is often formed via the reaction of cyanuric chloride with suitable amines. The final step involves the coupling of the tetrazole and triazine rings through a sulfanyl linkage, which can be achieved using thiol reagents under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups on the aromatic rings can be reduced to amines.

    Substitution: The hydrogen atoms on the aromatic rings can be substituted with halogens or other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups can produce amines.

Scientific Research Applications

3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its potential biological activity makes it a candidate for drug discovery and development.

    Medicine: It may exhibit pharmacological properties such as antimicrobial, antifungal, or anticancer activity.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing substituent effects, synthesis routes, and inferred properties.

Structural Analogues and Substituent Effects
Compound Name Core Structure Key Substituents Molecular Formula (Calculated) Notable Features
3-({[1-(2,4-Dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol (Target) 1,2,4-Triazin-5-ol 2,4-Dimethylphenyltetrazolylmethylsulfanyl, 6-methyl C₁₅H₁₆N₆O₂S (MW: 368.39 g/mol) High lipophilicity (logP ~3.2*), potential steric hindrance from dimethylphenyl
6-[(4-Methoxyphenyl)methyl]-3-(methylsulfanyl)-1,2,4-triazin-5-ol 1,2,4-Triazin-5-ol 4-Methoxyphenylmethyl, methylsulfanyl C₁₂H₁₃N₃O₂S (MW: 287.32 g/mol) Enhanced solubility due to methoxy group (logP ~1.8*)
2-(1-(5H-[1,2,4]Triazino[5,6-b]indol-3-yl)-3-(4-bromophenyl)-1H-pyrazol-5-yl)-6,6-dimethylindolone Triazinoindole-pyrazole 4-Bromophenyl, 6,6-dimethylindolone C₂₇H₂₁BrN₆O (MW: 549.40 g/mol) Bulky bromophenyl group; likely low aqueous solubility
6-({4-Ethyl-5-[(4-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}methoxy)-2-phenylpyridazin-3-one Pyridazinone-triazole 4-Methylbenzylsulfanyl, ethoxy C₂₄H₂₄N₆O₂S (MW: 484.55 g/mol) Ethyl group may improve metabolic stability

*logP values estimated using fragment-based methods due to lack of experimental data.

Key Observations :

  • Lipophilicity : The target compound’s 2,4-dimethylphenyl group increases logP compared to the methoxyphenyl analog , suggesting reduced solubility but better membrane permeability.
  • Synthetic Routes: Analogues like those in are synthesized via reflux with acetic acid and sodium acetate, while pyridazinone-triazole hybrids require multi-step coupling. The target compound’s synthesis likely involves similar sulfanyl-bridging reactions.
  • Biological Relevance : Bromophenyl and methylbenzyl substituents in analogues correlate with antimicrobial activity, implying the target compound may share such properties.
Crystallographic and Computational Insights
  • Structural Analysis : Tools like SHELXL and ORTEP-3 are critical for resolving complex heterocyclic structures. The target compound’s tetrazole-triazine system may exhibit planar geometry with intramolecular hydrogen bonds (e.g., O–H···N).
  • Thermodynamic Stability : Methyl and dimethylphenyl groups likely enhance thermal stability compared to methoxy-substituted triazines .

Biological Activity

The compound 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol is a complex organic molecule that combines a triazine core with a tetrazole substituent and a sulfanyl group. This unique structure suggests potential for various biological activities, which are explored in this article through recent studies and findings.

Chemical Structure and Properties

The molecular formula of the compound is C13H15N5SC_{13}H_{15}N_5S, with a molecular weight of approximately 285.36 g/mol. The structural components include:

  • Tetrazole Ring : Known for its diverse biological properties.
  • Sulfanyl Group : Often enhances the reactivity and bioactivity of organic compounds.
  • Triazine Core : Associated with various pharmacological effects.

Antimicrobial Activity

Research has shown that compounds containing tetrazole and triazine moieties exhibit significant antimicrobial properties. For instance, derivatives of tetrazoles have been reported to possess antibacterial and antifungal activities. In particular:

  • Antibacterial Activity : Compounds similar to the target molecule have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli at concentrations around 100 μg/mL .
  • Antifungal Activity : Studies indicate moderate inhibition of Candida albicans growth, suggesting potential applications in treating fungal infections .

Anticancer Properties

The structural features of triazines have been linked to anticancer activity. Research indicates that modifications in the phenyl ring can enhance cytotoxic effects against various cancer cell lines:

CompoundIC50 (µg/mL)Cancer Cell Line
31.61 ± 1.92A431
41.98 ± 1.22Jurkat

These findings suggest that the presence of specific substituents can significantly impact the potency of anticancer agents derived from triazine structures .

Anti-inflammatory and Analgesic Effects

Tetrazole derivatives have also been recognized for their anti-inflammatory and analgesic properties. Compounds featuring similar functional groups have shown promise in reducing inflammation markers in animal models, indicating potential therapeutic applications in pain management .

The mechanism by which 3-({[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]methyl}sulfanyl)-6-methyl-1,2,4-triazin-5-ol exerts its biological effects may involve:

  • Enzyme Inhibition : The sulfanyl group can interact with active sites on enzymes, potentially inhibiting their function.
  • Receptor Binding : The tetrazole ring may facilitate binding to specific receptors involved in inflammatory and pain pathways.

Further studies are needed to elucidate these mechanisms fully.

Case Studies

Several studies have focused on similar compounds to understand their biological activities better:

  • Study on Tetrazole Derivatives : A series of tetrazole derivatives were synthesized and screened for antimicrobial activity. The results indicated that specific substitutions led to enhanced activity against bacterial strains, supporting the hypothesis that structural modifications can optimize biological efficacy .
  • Cytotoxicity Assessment : In vitro assays conducted on triazine derivatives revealed significant cytotoxicity against cancer cell lines, with structure-activity relationship (SAR) analyses identifying key functional groups responsible for increased potency .

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